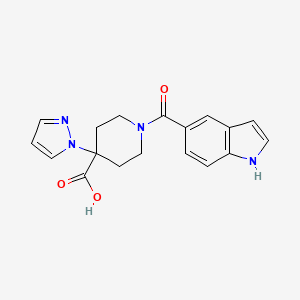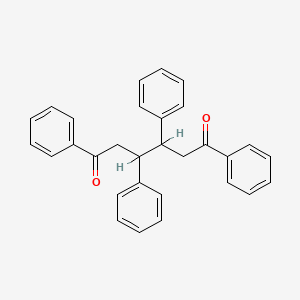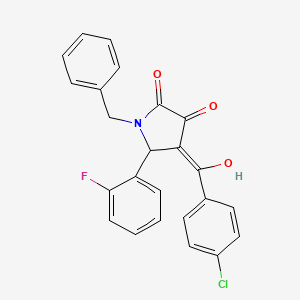![molecular formula C19H24N2O4S B5460304 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5460304.png)
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. DSP-4 belongs to the class of piperazine derivatives and is a selective neurotoxin that targets noradrenergic neurons.
Wirkmechanismus
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine acts by selectively destroying noradrenergic neurons. Noradrenergic neurons release norepinephrine, a neurotransmitter that plays a critical role in the regulation of mood, attention, and arousal. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is taken up by noradrenergic neurons and is subsequently metabolized to a toxic metabolite that destroys the neurons. The destruction of noradrenergic neurons leads to a decrease in norepinephrine levels, which can result in changes in behavior and physiology.
Biochemical and Physiological Effects:
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects. The destruction of noradrenergic neurons leads to a decrease in norepinephrine levels, which can result in changes in behavior and physiology. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been shown to cause a decrease in locomotor activity, an increase in anxiety-like behavior, and a decrease in the ability to learn and remember tasks. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has also been shown to alter the expression of genes involved in the regulation of the noradrenergic system.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the function of the noradrenergic system. Another advantage is that it has a relatively long half-life, allowing for the study of long-term effects. However, one limitation is that the destruction of noradrenergic neurons can lead to changes in other neurotransmitter systems, making it difficult to isolate the effects of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine on the noradrenergic system. Another limitation is that the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in animal studies may not accurately reflect the effects of noradrenergic dysfunction in humans.
Zukünftige Richtungen
There are several future directions for the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine in scientific research. One direction is the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine to study the role of the noradrenergic system in the development of neurological disorders, such as depression and anxiety. Another direction is the use of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine to investigate the effects of long-term noradrenergic dysfunction on behavior and physiology. Additionally, the development of new compounds that selectively target noradrenergic neurons could lead to the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine involves the reaction between 1-(2,4-dimethoxyphenyl)-2-nitroethane and 2-methylphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a sulfonyl chloride to produce 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine. The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a multi-step process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been widely used in scientific research to study the noradrenergic system. The noradrenergic system is involved in many physiological functions, including the regulation of mood, attention, and arousal. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for studying the function of this system. 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has been used to investigate the role of the noradrenergic system in various neurological disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-15-6-4-5-7-17(15)20-10-12-21(13-11-20)26(22,23)19-9-8-16(24-2)14-18(19)25-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCAFVRSJWKMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-6-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5460223.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5460229.png)
![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)




![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B5460298.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5460310.png)
![2-[5-(3-chloro-4-fluorobenzoyl)-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5460330.png)


![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)